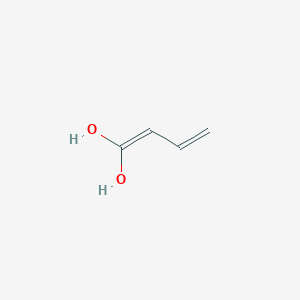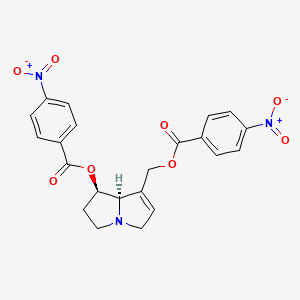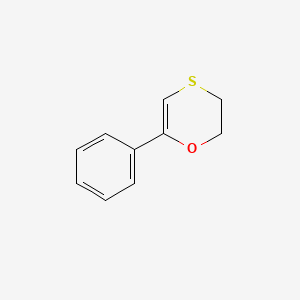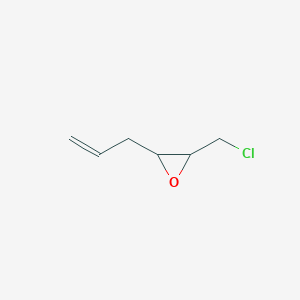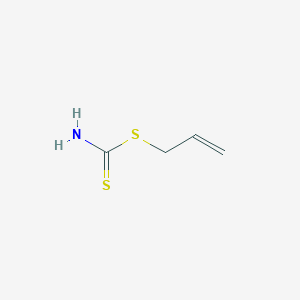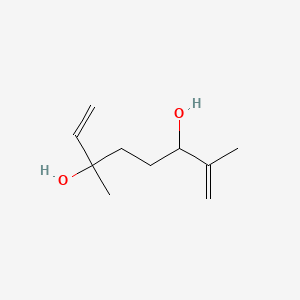![molecular formula C8H18SSi B14649883 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol CAS No. 49592-52-1](/img/structure/B14649883.png)
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further bonded to a dimethyl(prop-2-en-1-yl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol typically involves the reaction of an appropriate alkyl halide with a thiol reagent. One common method is the reaction of 3-chloropropane-1-thiol with dimethyl(prop-2-en-1-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
科学的研究の応用
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 3-(Methoxydimethylsilyl)propane-1-thiol
- 3-(Trimethylsilyl)propane-1-thiol
- 3-(tert-Butyldimethylsilyl)propane-1-thiol
Uniqueness
3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is unique due to the presence of the prop-2-en-1-yl group attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecular architectures.
特性
CAS番号 |
49592-52-1 |
|---|---|
分子式 |
C8H18SSi |
分子量 |
174.38 g/mol |
IUPAC名 |
3-[dimethyl(prop-2-enyl)silyl]propane-1-thiol |
InChI |
InChI=1S/C8H18SSi/c1-4-7-10(2,3)8-5-6-9/h4,9H,1,5-8H2,2-3H3 |
InChIキー |
QTQZBYVPEZQPOB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCS)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


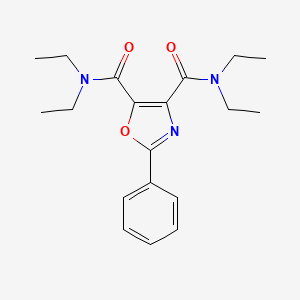
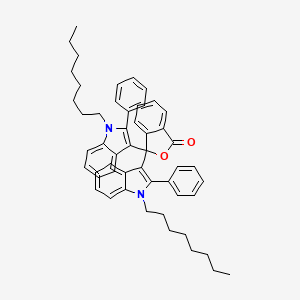
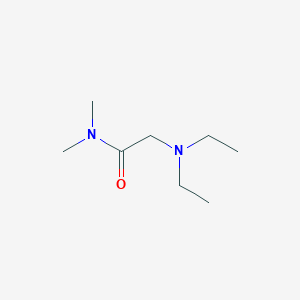
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
